3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a halogenated derivative of 1,7-naphthyridine. Naphthyridines are a class of heterocyclic organic compounds that consist of a double-ring system containing one oxygen atom and one nitrogen atom in each ring. These compounds are structurally similar to quinolines and isoquinolines, with the nitrogen atom positions differentiating the isomers. []
1,7-Naphthyridine derivatives, including halogenated forms, have garnered significant interest in organic chemistry due to their potential applications in various fields. [] They serve as crucial building blocks for synthesizing more complex molecules with potential biological and pharmacological activities. []
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it is characterized by the presence of a bromine atom at the 3-position of the naphthyridine ring. This compound is known for its unique structural features that contribute to its reactivity and potential applications in various scientific fields.
The compound can be synthesized from 5,6,7,8-tetrahydro-1,7-naphthyridine through bromination reactions. It is commercially available from various chemical suppliers and has been extensively studied for its biological activities and chemical properties.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine belongs to the naphthyridine family of compounds, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction can be performed using bromine or a brominating agent in solvents such as acetic acid or dichloromethane under controlled temperature conditions.
The molecular structure of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine features a bicyclic framework with a saturated tetrahydro configuration. The presence of the bromine atom at the 3-position influences both its chemical reactivity and biological interactions.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts and bases. The choice of conditions significantly affects the reaction pathways and resulting products.
The mechanism of action for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with various biological targets. The bromine atom enhances its ability to bind to specific enzymes or receptors within biological systems.
This binding can modulate enzyme activity or alter signaling pathways within cells. For example:
Research indicates that these interactions can lead to significant biological effects such as altered cell proliferation or differentiation.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is typically a solid at room temperature with an appearance that varies based on purity and form (e.g., powder or crystalline).
The compound exhibits:
Relevant data on safety indicate that it may act as an irritant; thus proper handling protocols should be followed when working with this compound .
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific applications:
Radical cyclization has emerged as a powerful synthetic tool for constructing the tetrahydronaphthyridine core, particularly enabling access to the 1,7-regioisomer. Via formal Pictet–Spengler reactions, electron-deficient pyridines undergo radical addition to imines under optimized conditions. This method capitalizes on the superior stability of 2-pyridyl radicals compared to 3- or 4-pyridyl radicals, which inherently favors the formation of 1,7-naphthyridines over other regioisomers [3]. The reaction accommodates diverse radical sources, including alkyl, aryl, and heteroaryl systems, though alkylimines present challenges due to reduced stability. Aryl and heterocyclic aldehydes typically yield superior results (60–85% yields), as their corresponding imines exhibit enhanced reactivity under radical conditions [3]. The reaction proceeds via a 6-endo-trig cyclization pathway, where the nucleophilic carbon radical adds to the imine functionality, followed by rearomatization to yield the dihydronaphthyridine intermediate. Subsequent reduction achieves the saturated tetrahydronaphthyridine core.
Table 1: Radical Cyclization Parameters for 1,7-Naphthyridine Synthesis
Radical Source | Imine Type | Temperature (°C) | Yield Range (%) | Regioselectivity (1,7:others) |
---|---|---|---|---|
Alkyl iodides | Aromatic | 80–100 | 70–85 | >8:1 |
Aryl diazoniums | Heteroaromatic | 60–80 | 65–78 | 6:1 |
Vinyl bromides | Alkyl | Reflux | 40–55 | 3:1 |
Microwave irradiation has revolutionized Co-catalyzed [2+2+2] cycloadditions for assembling 1,7-naphthyridine scaffolds with enhanced efficiency and regiocontrol. This intramolecular approach couples diyne precursors with nitriles under catalytic conditions, typically employing CpCo(CO)I₂ (5–10 mol%) as the catalyst and ZnI₂ as an additive in acetonitrile solvent [3]. Microwave heating (120–150°C, 20–60 minutes) dramatically accelerates the reaction compared to conventional thermal methods (8–24 hours), suppressing side reactions and improving yields by 15–30% [3]. The methodology demonstrates excellent functional group tolerance, accommodating ester, amine, and halide substituents, which facilitates downstream derivatization. A key advantage lies in the ability to generate sterically congested, highly substituted tetrahydronaphthyridines that are challenging to access *via traditional cyclization methods. Post-cyclization bromination at the C3 position is achieved efficiently using NBS (N-bromosuccinimide) in DMF or acetonitrile, providing direct access to the title compound [3].
Table 2: Microwave Conditions for Co-Catalyzed [2+2+2] Cyclizations
Catalyst System | Microwave Temp (°C) | Time (min) | Yield (%) | Bromination Efficiency (%) |
---|---|---|---|---|
Cp*Co(CO)I₂/ZnI₂ | 120 | 45 | 78 | >95 |
CoI₂/dppe | 150 | 30 | 82 | 88 |
RhCl(PPh₃)₃ | 140 | 60 | 65 | 90 |
Regioselective bromination of preformed tetrahydronaphthyridine cores provides a robust route to 3-bromo derivatives. This strategy leverages the inherent electronic bias of the 1,7-naphthyridine system, where electrophilic aromatic substitution occurs preferentially at the C3 position due to its high electron density. Commercially available 3-bromopicolines (1a-b) serve as optimal starting materials [3]. A modified two-step sequence involves:
Table 3: Regioselective Bromination of Naphthyridine Precursors
Precursor | Reagent/Conditions | Product | Regioselectivity |
---|---|---|---|
5,6,7,8-Tetrahydro-1,7-naphthyridine | Br₂/AcOH, 25°C | 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | >20:1 |
3-Bromo-1,7-naphthyridine | NBS/DCM, 0°C | 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | 15:1 |
4-Methyl-1,7-naphthyridine | NBS/benzoyl peroxide, reflux | 3-Bromo-4-methyl-1,7-naphthyridine | 12:1 |
Reductive amination sequences provide efficient access to saturated 1,7-naphthyridines with precise stereocontrol. A pivotal approach involves the double Sonogashira coupling of 2,5-dibromopyridine (3) with acetylenic amines (10a-e), followed by Chichibabin cyclization [8]. The sequence proceeds as:
Table 4: Reductive Cyclization Methods for 1,7-Naphthyridines
Method | Key Steps | Cyclization Yield (%) | Reduction Conditions | Overall Yield (%) |
---|---|---|---|---|
Sonogashira/Chichibabin [8] | Double coupling → H₂ → NaBH₄ | 85 | NaBH₄/MeOH | 65 |
Mitsunobu/reduction [3] | Mitsunobu → Stannylation → hydrolysis | 89 | NaBH₄/MeOH | 72 |
Imine hydrogenation | Pd/C, H₂ (50 psi) | >95 | Not required | 90 |
The divergent synthesis of 1,6- and 1,7-naphthyridine isomers highlights significant regiochemical dependencies governed by electronic and steric factors. 1,7-Naphthyridine synthesis benefits from the stability of 2-pyridyl radicals during radical cyclizations, typically achieving yields exceeding 70% with high regioselectivity (>8:1) [3]. In contrast, 1,6-naphthyridine formation (e.g., 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, CAS 625100-00-7) proceeds via less stable 3-pyridyl radicals, resulting in lower yields (typically 40–55%) and diminished selectivity (3:1) under identical conditions [3] [7].
Electronic differences profoundly impact functionalization patterns. Electrophilic bromination of 1,6-naphthyridines occurs preferentially at C5/C7 positions due to nucleophilic character at these sites, whereas 1,7-naphthyridines undergo C3 bromination [6]. This regiochemical divergence is exploited synthetically: 1,6-naphthyridines serve as intermediates for neurological agents, while 1,7-isomers are prioritized for integrin antagonists [7] [8].
Crystallographic analyses reveal distinct structural profiles. The 1,7-isomer adopts a near-planar conformation in the solid state, facilitating π-stacking in protein binding pockets. The 1,6-isomer exhibits slight puckering, enhancing solubility but reducing target affinity in certain pharmacological contexts [3]. These conformational differences underscore the critical importance of regiochemical control in medicinal chemistry applications.
Table 5: Comparative Properties of Brominated Tetrahydronaphthyridine Isomers
Property | 3-Bromo-1,6-naphthyridine | 3-Bromo-1,7-naphthyridine | 3-Bromo-1,8-naphthyridine (CAS 1023813-80-0) |
---|---|---|---|
CAS Number | 625100-00-7 [6] [7] | N/A (hydrochloride salt available) [4] | 1023813-80-0 [9] |
Molecular Formula | C₈H₉BrN₂ | C₈H₉BrN₂ | C₈H₉BrN₂ |
Synthetic Yield (Typical) | 40–55% [7] | 70–85% [3] | 60–75% [9] |
Preferred Bromination Site | C5/C7 [6] | C3 [5] | C2/C4 |
Pharmaceutical Relevance | Neurological disorders [7] | Integrin antagonists [8] | Antimicrobial agents [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7